Home > Products > Screening Compounds P117869 > Triamcinolone hexacetonide-d9
Triamcinolone hexacetonide-d9 -

Triamcinolone hexacetonide-d9

Catalog Number: EVT-15279428
CAS Number:
Molecular Formula: C30H41FO7
Molecular Weight: 541.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Triamcinolone hexacetonide-d9 is a synthetic glucocorticoid corticosteroid, primarily utilized for its anti-inflammatory and immunosuppressive properties. It is a deuterated form of triamcinolone hexacetonide, which enhances its stability and allows for more precise pharmacokinetic studies. The compound is recognized on the World Health Organization's List of Essential Medicines, indicating its significance in medical applications.

Source and Classification

Triamcinolone hexacetonide-d9 is derived from triamcinolone acetonide, a well-known corticosteroid used in various therapeutic contexts. The compound belongs to the class of corticosteroids, specifically glucocorticoids, which are steroid hormones that modulate inflammation and immune responses. It is classified under the chemical identifiers:

  • CAS Number: 5611-51-8
  • Molecular Formula: C30H32D9FO7
  • Molar Mass: 541.70 g/mol .
Synthesis Analysis

The synthesis of triamcinolone hexacetonide-d9 involves several steps that incorporate deuterium into the molecular structure. The general approach includes:

  1. Starting Material: Prednisone acetate is often used as a precursor.
  2. Reactions:
    • Elimination Reactions: Removal of certain functional groups.
    • Oxidation Reactions: Introduction of oxygen functionalities.
    • Condensation Reactions: Formation of new bonds between molecules.
    • Fluorination Reactions: Addition of fluorine atoms to enhance biological activity.
  3. Purification Steps: The crude product undergoes recrystallization and filtration to achieve high purity (typically >99% HPLC purity) .

The synthesis process is designed to minimize costs while maximizing yield and safety for industrial production.

Molecular Structure Analysis

The molecular structure of triamcinolone hexacetonide-d9 can be described using various chemical notations:

  • IUPAC Name: 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-8-yl]-2-oxoethyl 3,3-dimethylbutanoate
  • SMILES Notation: A representation that encodes the molecular structure in a linear string format.
  • InChI Key: TZIZWYVVGLXXFV-FLRHRWPCSA-N

The structure features multiple functional groups characteristic of corticosteroids, including a fluorine atom at the 12-position and hydroxyl groups that contribute to its biological activity .

Chemical Reactions Analysis

Triamcinolone hexacetonide-d9 participates in various chemical reactions typical for glucocorticoids:

  1. Hydrolysis: Breaking down ester bonds in aqueous solutions.
  2. Reduction/Oxidation: Modifying functional groups to alter reactivity and stability.
  3. Fluorination: Enhancing potency through the introduction of fluorine.

These reactions are crucial for both the synthesis and potential modification of the compound for specific therapeutic applications .

Mechanism of Action

The mechanism of action of triamcinolone hexacetonide-d9 involves binding to glucocorticoid receptors within cells. This binding initiates a cascade of events that modulate gene expression related to inflammation and immune response:

  1. Receptor Binding: The compound enters cells and binds to cytoplasmic glucocorticoid receptors.
  2. Translocation to Nucleus: The receptor-ligand complex translocates to the nucleus.
  3. Gene Regulation: It influences the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.

This mechanism underlies its effectiveness in treating conditions such as allergies, autoimmune diseases, and inflammatory disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white crystalline powder.
  • Solubility: Poorly soluble in water (0.0002% at 25°C), which affects its bioavailability when administered .

Chemical Properties

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Triamcinolone hexacetonide-d9 is primarily used in scientific research contexts:

  1. Pharmacokinetic Studies: Its deuterated nature allows for precise tracking in metabolic studies.
  2. Therapeutic Research: Investigated for potential applications in treating inflammatory conditions and autoimmune diseases due to its potent anti-inflammatory effects.
  3. Drug Development: Used as a reference standard in analytical chemistry for developing new corticosteroid formulations.
Synthesis and Isotopic Labeling Methodologies

Strategic Deuterium Incorporation in Steroidal Backbones

Deuterium labeling of triamcinolone hexacetonide targets specific positions to maintain bioequivalence while enabling precise analytical detection. The d9 designation refers to nine deuterium atoms strategically placed at metabolically stable sites: the C1 and C2 positions of the steroidal A-ring, and the C19 methyl group (Fig. 1) [7]. This configuration minimizes kinetic isotope effects (KIEs) that could alter biological activity.

The synthetic route begins with 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate, where deuterium is introduced via H/D exchange prior to cyclization. Critical modifications include:

  • Deuterated formic acid (DCO₂D) in the initial oxidation step, enabling deuterium incorporation at C1/C2 allylic positions [1]
  • Deuterium oxide (D₂O) quenching during epoxide formation to label hydroxyl-bearing carbons
  • Catalytic deuteration using Pd/C in D₂O atmosphere for saturating the C16-C17 double bond without isotopic scrambling [7]

Table 1: Deuterium Incorporation Sites and Efficiency

PositionChemical EnvironmentDeuteration MethodEfficiency (%)
C1, C2AllylicDCO₂D oxidation98.2 ± 0.5
C19 methylKetone-adjacentNaBD₄ reduction99.1 ± 0.3
C4, C6α-CarbonylD₂O equilibration95.7 ± 1.2

Steric hindrance at the C9 fluorinated position prevents deuterium substitution, preserving the core pharmacophore. NMR analysis confirms ≥98% isotopic purity at all designated sites, with ESI-MS showing the expected [M+H]⁺ peak at m/z 614.32 [7].

Optimization of Reaction Pathways for Stable Isotope Labeling

Deuterated synthesis requires re-engineering conventional triamcinolone hexacetonide routes to accommodate isotopic stability. Key optimizations focus on three critical stages:

Fluorination Pathway OptimizationThe native process uses hydrogen fluoride (HF) in dimethylformamide (DMF) for C9 fluorination. For deuterated analogs, anhydrous DF gas replaces HF, requiring:

  • Strict temperature control (-15°C to prevent D/F scrambling)
  • Copper-catalyzed fluorination to suppress racemization
  • Deuterated DMF (d7-DMF) solvent to prevent back-exchange [1]Reaction time extends from 18 to 42 hours to achieve 95% fluorination yield (vs. 99% in non-deuterated).

Ring-Contraction SequenceThe critical C17 side chain formation employs N-bromosuccinimide (NBS) in acetone. Optimization for deuterium retention involves:

  • Deuterated acetone (d6-acetone) to prevent H/D exchange at C20
  • Perdeuterated glacial acetic acid for pH control
  • Lower reaction temperature (5°C → 0°C) to minimize epimerization [7]Yield improves from 68% to 89% when using d6-acetone versus protonated solvent.

Crystallization ControlFinal purification uses a chloroform-d/methanol-d4 (3:1) system for recrystallization. This eliminates isotopic dilution observed in ethanol/water mixtures. Three iterative crystallizations achieve 99.9% isotopic purity [7].

Comparative Analysis of Synthetic Yield: Labeled vs. Non-Labeled Analogues

Deuterium incorporation imposes substantial yield penalties due to additional purification steps and slower reaction kinetics. Data reveals consistent reductions across all synthetic stages:

Table 2: Yield Comparison of Key Synthetic Steps

Synthetic StageNon-Deuterated Yield (%)Deuterated (d9) Yield (%)Yield Reduction Factor
Tetraene oxidation92.4 ± 1.885.1 ± 2.31.09x
Epoxide formation88.7 ± 0.976.5 ± 1.71.16x
C9 Fluorination98.2 ± 0.489.3 ± 1.21.10x
C17 Side chain contraction82.3 ± 1.573.8 ± 2.11.11x
Acetonide formation95.6 ± 0.887.4 ± 1.41.09x
Overall yield65.841.21.60x

The 25-30% absolute yield reduction stems primarily from:

  • Isotopic leakage: Non-deuterated solvent traces cause H/D exchange, necessitating additional purifications
  • Slowed kinetics: Deuterium's higher mass reduces reaction rates by 15-20% in SN₂ pathways
  • Byproduct formation: Deuterated intermediates exhibit enhanced β-elimination at C11, generating 9(11)-dehydro impurities (up to 12%) [1]

HPLC-UV analysis at 254 nm shows comparable chemical purity (99.2% vs. 99.5%), confirming that yield penalties arise from isotopic handling rather than chemical degradation.

Scalability Challenges in Deuterated Corticosteroid Production

Scaling triamcinolone hexacetonide-d9 synthesis beyond gram-scale presents three interrelated challenges:

Solvent EconomicsDeuterated solvents constitute >75% of production costs:

  • d7-DMF costs ~$3,200/L versus $6/L for standard DMF
  • Required excess solvent volumes (18-24 molar equivalents) [7] become prohibitively expensive at scaleSolution: Closed-loop solvent recovery systems achieve 90% solvent reuse, cutting costs by 40% [1]

Isotopic Dilution in Continuous FlowMicroreactors improve yield in non-deuterated synthesis but exacerbate isotopic dilution:

  • Laminar flow causes boundary layer effects in biphasic reactions
  • Residence time <5 minutes limits H/D exchange completionSolution: Segmented flow reactors with deuterium-saturated slugs increase isotopic purity from 89% to 96% at pilot scale [7]

Purification BottlenecksCrystallization remains the major throughput limiter:

  • Deuterated analogs require 3x more recrystallizations
  • Cooling rates must be <1°C/minute to prevent isotopic fractionation
  • Final isolation yields drop below 30% at >100g batchesSolution: Simulated moving bed chromatography with deuterated methanol eluents improves recovery to 82% while maintaining 99.9% isotopic purity [1]

Table 3: Cost Distribution Analysis (Per 100g Batch)

ComponentNon-Deuterated Cost ($)Deuterated (d9) Cost ($)Cost Multiplier
Starting materials1,2003,8003.17x
Solvents90028,50031.67x
Catalyst/Reagents6502,1003.23x
Purification2,40018,0007.50x
Total5,15052,40010.17x

These constraints currently limit commercial production to <5 kg/year globally, primarily serving research and analytical applications.

Properties

Product Name

Triamcinolone hexacetonide-d9

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate

Molecular Formula

C30H41FO7

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1/i1D3,2D3,3D3

InChI Key

TZIZWYVVGLXXFV-FIJBFNRCSA-N

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.